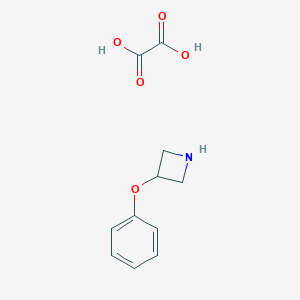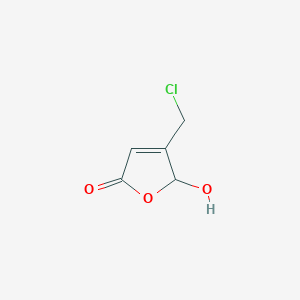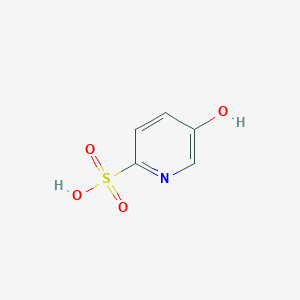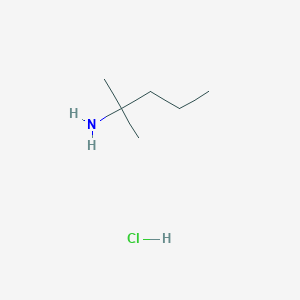
2-Methylpentan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex amines is highlighted in several papers. Paper describes a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which, while not the same, shares similarities with the target compound in terms of the amine functionality. The process involves the addition of magnesium amides to [1.1.1]propellane, followed by alkyl electrophiles. This method could potentially be adapted for the synthesis of 2-Methylpentan-2-amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of 2-Methylpentan-2-amine hydrochloride is not discussed, paper provides insights into the structure of a related compound, 2-methyl-pentane-1,5-diammonium tetrachlorocadmate(II), which has a perovskite-like structure. This suggests that the target compound may also exhibit interesting structural properties, particularly when forming salts or interacting with metals.
Chemical Reactions Analysis
The reactivity of similar compounds is discussed in paper , where perfluoro-4-methylpentene-2 reacts with secondary amines to form enamines and amides. This indicates that the methylpentan-amine backbone is reactive towards nucleophiles and can undergo transformations that may be relevant to the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in several papers. For example, paper mentions the thermal stability of a related compound due to the presence of a methyl group, which could imply that 2-Methylpentan-2-amine hydrochloride may also exhibit stability up to a certain temperature. Paper discusses the synthesis of 2-alkoxypentan-3-amine hydrochlorides, which are structurally similar to the target compound and could share similar physical properties such as solubility and melting points.
Aplicaciones Científicas De Investigación
Synthesis in Medicinal Chemistry
2-Methylpentan-2-amine hydrochloride is a key intermediate in medicinal chemistry. Zhang Ping-rong (2009) demonstrated its use in synthesizing medical intermediates, highlighting its importance in the field of drug development. This compound, obtained via a multi-step synthesis involving alkylation, Grignard reaction, reduction, amination, and salt-forming, is crucial for creating various medical compounds (Zhang Ping-rong, 2009).
CO2 Capture and Environmental Applications
1,5-Diamino-2-methylpentane, a derivative of 2-Methylpentan-2-amine, has been researched extensively for its ability to capture carbon dioxide. Azhgan, Farsi, and Eslamloueyan (2016, 2017) explored its use in aqueous solutions for CO2 absorption, showing its potential in environmental applications, particularly in the reduction of greenhouse gases (Azhgan, Farsi, & Eslamloueyan, 2016), (Azhgan, Farsi, & Eslamloueyan, 2017).
Analytical Chemistry and Extraction
Gawali and Shinde (1974) used 4-methylpentan-2-ol, closely related to 2-methylpentan-2-amine, for the selective extraction and separation of iron (III). This highlights its role in analytical chemistry, where it assists in the quantitative extraction and analysis of specific elements (Gawali & Shinde, 1974).
Synthesis of Perfluorochemicals
In the domain of chemical synthesis, Scherer, Yamanouchi, and Onox (1990) described a novel method for synthesizing perfluorochemicals using liquid-phase photofluorination, where compounds like 2-methylpentan-2-amine serve as starting materials. This process is significant for creating complex chemical structures that have various industrial and medicinal applications (Scherer, Yamanouchi, & Onox, 1990).
Safety And Hazards
The safety information for 2-Methylpentan-2-amine hydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5-6(2,3)7;/h4-5,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOBIXWYQOUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549190 |
Source


|
| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentan-2-amine hydrochloride | |
CAS RN |
112306-54-4 |
Source


|
| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


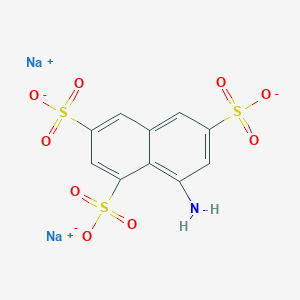

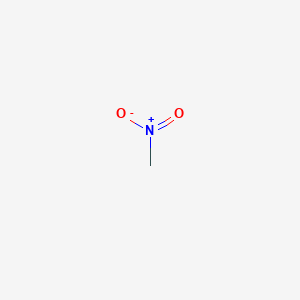
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)
